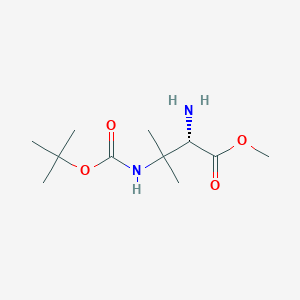

2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene

Overview

Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications

Organometallic Chemistry and Catalysis

Fluorobenzenes like 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them useful as non-coordinating solvents or easily displaced ligands in metal complexes. This property opens avenues for catalytic reactions, including C-H and C-F bond activation using reactive transition metal complexes (Pike, Crimmin, & Chaplin, 2017).

Electrochemical Fluorination

Electrochemical fluorination is another significant application. Studies demonstrate that compounds similar to 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene undergo selective fluorination, leading to various fluorinated products. This process is key in synthesizing intermediates for pharmaceutical and agricultural chemicals (Momota, Kato, Morita, & Matsuda, 1994).

Photochemistry and Isomerization

In the realm of photochemistry, derivatives of 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene are studied for their behavior under various wavelengths of light. This research is fundamental for understanding molecular dynamics and reactions under different photolytic conditions (Al-ani, 1973).

Chemical Synthesis and Transformations

In chemical synthesis, 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene and related compounds are precursors for various fluorination reactions. These reactions are crucial for creating novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).

Environmental Biodegradation

Interestingly, research has also explored the biodegradation of compounds like 2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene. Understanding how these compounds break down in the environment is essential, especially given their use in industrial applications (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

This involves understanding the potential hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and safety measures required for its handling and storage.

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.

Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene”, detailed information might not be available if it hasn’t been extensively studied. In such cases, it might be necessary to conduct experimental studies to obtain the desired information.

properties

IUPAC Name |

2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-6-3-4-8(10)7(5-6)9(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSUYSAHUQESQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Difluoroethyl)-1-fluoro-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

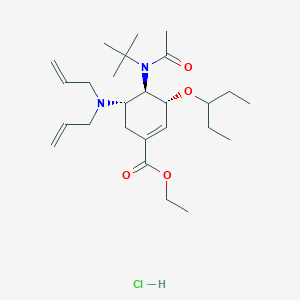

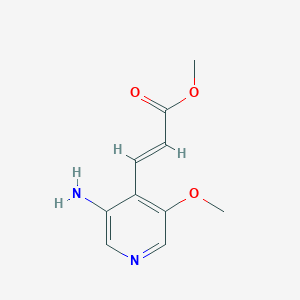

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

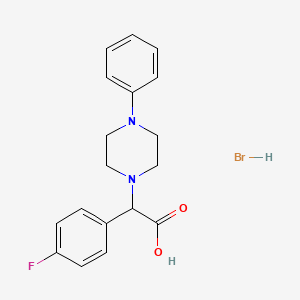

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)

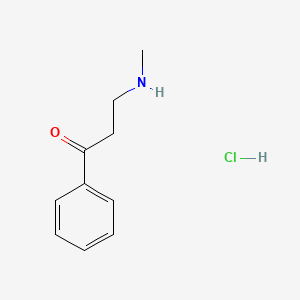

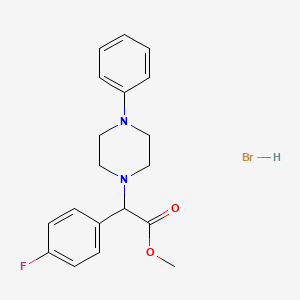

![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)

![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)